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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures and diverse

biological properties of Agelasine variants, a prominent class of diterpenoid alkaloids isolated

from marine sponges of the genus Agelas. This document is intended to serve as a valuable

resource for researchers and professionals involved in natural product chemistry,

pharmacology, and drug discovery.

Chemical Structure of Agelasine Variants
Agelasines are characterized by a common structural motif: a diterpene hydrocarbon skeleton

linked to a 9-methyladeninium moiety.[1] Variations in the diterpene core and its

stereochemistry give rise to a wide array of Agelasine analogs, each with potentially unique

biological activities. The chemical structures of several prominent Agelasine variants are

presented below.

Table 1: Chemical Structures and Physicochemical Properties of Selected Agelasine Variants

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10753911?utm_src=pdf-interest
https://www.benchchem.com/product/b10753911?utm_src=pdf-body
https://www.benchchem.com/product/b10753911?utm_src=pdf-body
https://www.benchchem.com/product/b10753911?utm_src=pdf-body
https://en.wikipedia.org/wiki/Agelasine
https://www.benchchem.com/product/b10753911?utm_src=pdf-body
https://www.benchchem.com/product/b10753911?utm_src=pdf-body
https://www.benchchem.com/product/b10753911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Variant Molecular Formula
Molecular Weight (
g/mol )

Chemical Structure

Agelasine A C26H40N5+ 422.63
[Image of Agelasine A

structure]

Agelasine B C26H40N5+ 422.63
[Image of Agelasine B

structure]

Agelasine C C26H40N5+ 422.63
[Image of Agelasine C

structure]

Agelasine D C26H41N5O 439.64
[Image of Agelasine D

structure]

Agelasine E C26H40N5+ 422.63
[Image of Agelasine E

structure]

Agelasine F C26H39N5 421.62
[Image of Agelasine F

structure]

Agelasine G C26H38BrN5O 528.52
[Image of Agelasine G

structure]

Agelasine W C26H40N5+ 422.3285
[Image of Agelasine W

structure][2]

Agelasine X C27H42N5+ 436.3452
[Image of Agelasine X

structure][2]

Agelasine Y C27H42N5+ 436.3439
[Image of Agelasine Y

structure][2]

Agelasine Z C26H38N5O+ 436.3071
[Image of Agelasine Z

structure][3]

Pharmacological Properties of Agelasine Variants
Agelasine and its derivatives exhibit a broad spectrum of pharmacological activities, including

antimicrobial, cytotoxic, and enzyme-inhibitory effects.[1] A summary of the reported biological

activities for various Agelasine variants is provided in the tables below.
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Table 2: Antimicrobial Activity of Agelasine Variants

Variant Test Organism Activity MIC/IC50 Reference

Agelasine D
Mycobacterium

tuberculosis
Antibacterial 6.25 µg/mL [4]

Agelasine D
Staphylococcus

aureus
Antibacterial - [5]

Agelasine D

Gram-positive &

Gram-negative

bacteria

Antibacterial Broad-spectrum [5][6]

Agelasine F
Mycobacterium

tuberculosis
Antibacterial - [1]

Agelasine G - Antileukemic
IC50: 3.1 µg/mL

(L1210 cells)
[7]

Unnamed

Agelasine analog

Staphylococcus

aureus
Antibacterial

MIC90: 1–8

μg/mL
[8]

Unnamed

Agelasine analog

Cryptococcus

neoformans
Antifungal IC50: 4.96 µg/mL [8]

Unnamed

Agelasine analog

Methicillin-

resistant S.

aureus

Antibacterial MIC: 9.20 µg/mL [8]

Table 3: Cytotoxic Activity of Agelasine Variants against Cancer Cell Lines
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Variant Cell Line Activity IC50 Reference

Agelasine D
U-937 GTB

(Lymphoma)
Cytotoxic 5.59 µM [4]

Agelasine D
RPMI 8226/s

(Myeloma)
Cytotoxic 3.7 µM [4]

Agelasine D
CEM/s

(Leukemia)
Cytotoxic 4.68 µM [4]

Agelasine D ACHN (Renal) Cytotoxic 24.97 µM [4]

Agelasine F
LNCaP

(Prostate)
Cytotoxic 7 µM [9]

Agelasine G
L1210 (Murine

lymphoma)
Cytotoxic 3.1 µg/mL [7]

Nemoechine D

((-)-8'-oxo-

agelasine B)

HL-60 Cytotoxic 9.9 µM [7]

Nemoechine G Jurkat Cytotoxic 17.1 µM [7]

Isoagelatrine B HL-60, K562 Mildly Cytotoxic - [7]

Unnamed

Agelasine analog

PC9, A549,

HepG2, MCF-7,

U937

Cytotoxic
IC50: 4.49–14.41

μM
[8]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of

Agelasine variants.

Isolation and Purification of Agelasines
A general procedure for the isolation and purification of Agelasine derivatives from marine

sponges involves the following steps:
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Extraction: The sponge material is typically lyophilized and extracted exhaustively with a

polar solvent such as methanol (MeOH). The crude extract is then partitioned between

different organic solvents of varying polarities, such as n-hexane, dichloromethane (CH2Cl2),

and ethyl acetate (EtOAc), to achieve initial fractionation.

Chromatographic Separation: The active fractions are subjected to a series of

chromatographic techniques for further purification.

Column Chromatography: Initial separation is often performed on silica gel or Sephadex

LH-20 columns using gradient elution with solvent systems like chloroform/methanol or

dichloromethane/methanol.

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using

reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase is a

gradient of acetonitrile in water with a small percentage of trifluoroacetic acid (TFA).[2]

Structure Elucidation: The structures of the purified compounds are determined using a

combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance

(NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Electrospray

Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and, by inference, cell viability.[10][11]

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for

24 hours to allow for cell attachment.[12]

Compound Treatment: Treat the cells with various concentrations of the Agelasine variant

for a specified period (e.g., 72 hours).[12]

MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to

each well. Incubate for 1.5 hours at 37°C.[12]

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent,

such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
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Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a

microplate reader.[12] Cell viability is calculated as a percentage of the untreated control.

Na+/K+-ATPase Inhibition Assay
The inhibitory activity of Agelasine variants on Na+/K+-ATPase can be determined by

measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[13]

Enzyme Preparation: Prepare a suitable source of Na+/K+-ATPase, such as a microsomal

fraction from brain tissue.

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, NaCl,

and KCl.

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the Agelasine
variant.

Initiation of Reaction: Start the reaction by adding ATP to the mixture and incubate at 37°C

for a defined period (e.g., 10-20 minutes).

Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid.

Phosphate Detection: Quantify the amount of liberated inorganic phosphate using a

colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance of

a colored complex.

Calculation: The Na+/K+-ATPase activity is determined as the difference between the total

ATPase activity and the ouabain-insensitive ATPase activity. The inhibitory effect of the

Agelasine is then calculated relative to the control.

PTP1B Inhibition Assay
The inhibitory effect of Agelasine variants on Protein Tyrosine Phosphatase 1B (PTP1B) can

be assessed using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[14][15]

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, containing

NaCl, EDTA, and DTT), a solution of recombinant human PTP1B, and a solution of pNPP.

[16]
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Inhibitor Incubation: In a 96-well plate, add the Agelasine variant at various concentrations

to the wells, followed by the PTP1B enzyme solution. Incubate for 10-30 minutes at room

temperature to allow for inhibitor-enzyme interaction.[14][16]

Enzymatic Reaction: Initiate the reaction by adding the pNPP substrate solution to each well.

Incubate at 37°C for 30 minutes.[14]

Reaction Termination and Absorbance Measurement: Stop the reaction by adding a strong

base (e.g., 1 M NaOH).[14] Measure the absorbance of the resulting p-nitrophenol at 405 nm

using a microplate reader.[15]

Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the

Agelasine variant and determine the IC50 value from a dose-response curve.

Signaling Pathways and Mechanisms of Action
Inhibition of Na+/K+-ATPase
Agelasines are known inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for

maintaining the electrochemical gradients of sodium and potassium ions across the cell

membrane.[1] The inhibition is non-competitive with respect to ATP, suggesting that

Agelasines do not bind to the ATP-binding site.[17] It is proposed that two molecules of

Agelasine may bind to one enzyme molecule, altering the cooperative interaction between the

K+-binding sites.[17] This disruption of ion transport can lead to various downstream effects,

including changes in intracellular calcium levels and the induction of apoptosis.
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Caption: Inhibition of Na+/K+-ATPase by Agelasine.
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Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Certain Agelasine variants, such as Agelasine G, have been shown to inhibit Protein Tyrosine

Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[7]

Inhibition of PTP1B can enhance insulin signaling, making it a potential therapeutic target for

type 2 diabetes and obesity. The exact binding site and mode of inhibition (e.g., competitive,

non-competitive) for Agelasines on PTP1B are still under investigation.

Insulin Receptor (pY)

PTP1B

Substrate

Downstream Insulin Signaling
(e.g., PI3K/Akt pathway)

Activates

Insulin Receptor (Y)

Dephosphorylates

Agelasine

Inhibits

Inhibited Downstream Signaling

Leads to

Click to download full resolution via product page

Caption: Inhibition of PTP1B by Agelasine enhances insulin signaling.

Conclusion
The Agelasine family of marine natural products represents a rich source of structurally

diverse compounds with a wide range of potent biological activities. Their antimicrobial,

cytotoxic, and enzyme-inhibitory properties make them promising lead compounds for the

development of new therapeutic agents. This technical guide provides a foundational

understanding of the chemistry and biology of Agelasine variants, which will be valuable for

researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further
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investigation into the structure-activity relationships and mechanisms of action of these

fascinating molecules is warranted to fully exploit their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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